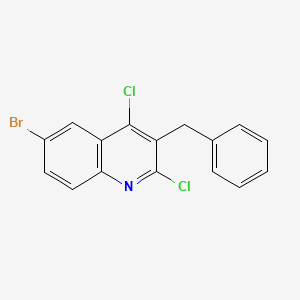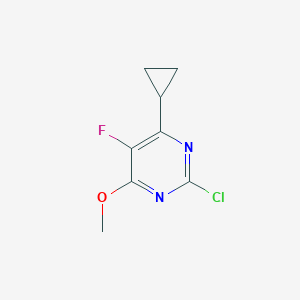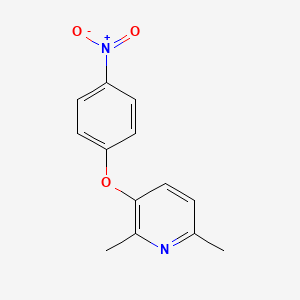
(2-Cyclopentenyl)trichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentenyl)trichlorosilane is an organosilicon compound characterized by the presence of a cyclopentenyl group attached to a silicon atom, which is further bonded to three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentenyl)trichlorosilane typically involves the reaction of cyclopentadiene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the thermal cracking of dicyclopentadiene to produce cyclopentadiene, which is then reacted with trichlorosilane. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentenyl)trichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes to form new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Alkyl or Aryl Halides: Used in substitution reactions to replace chlorine atoms.
Alkenes or Alkynes: Used in hydrosilylation reactions to form new silicon-carbon bonds.
Major Products Formed
The major products formed from the reactions of this compound include various organosilicon compounds with different functional groups, depending on the reagents and reaction conditions used .
Scientific Research Applications
(2-Cyclopentenyl)trichlorosilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Cyclopentenyl)trichlorosilane involves the reactivity of the silicon-chlorine bonds and the cyclopentenyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atom, leading to the replacement of chlorine atoms with other functional groups . Additionally, the compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across double or triple bonds in alkenes or alkynes .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2-Cyclopentenyl)trichlorosilane include:
Trichlorosilane: A simpler organosilicon compound with three chlorine atoms bonded to a silicon atom.
Dichlorosilane: Contains two chlorine atoms bonded to a silicon atom.
Silicon Tetrachloride: Contains four chlorine atoms bonded to a silicon atom.
Uniqueness
This compound is unique due to the presence of the cyclopentenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
trichloro(cyclopent-2-en-1-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3Si/c6-9(7,8)5-3-1-2-4-5/h1,3,5H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUONVDCYZRRDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472152 |
Source


|
| Record name | (2-cyclopentenyl)trichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-09-0 |
Source


|
| Record name | (2-cyclopentenyl)trichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

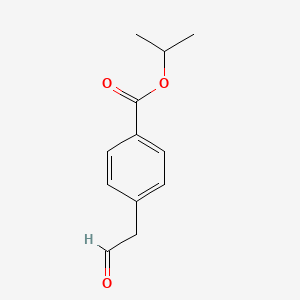



![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
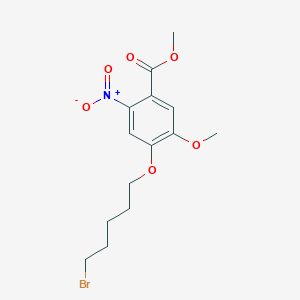
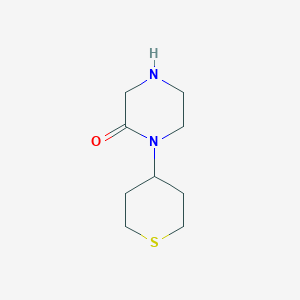
![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
